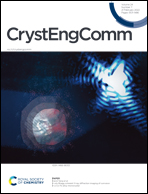Chemical etching strategy to prepare microtubes of a hybrid organic cuprous halide†
CrystEngComm Pub Date: 2023-01-16 DOI: 10.1039/D2CE01558G
Abstract
In this paper, we synthesized layered crystals of bis(μ2-chlor)-tris(triphenylphosphine)-di-copper(I) (CTC) and bis(μ2-bromo)-tris(triphenylphosphine)-di-copper(I) (BTC) via electrochemical synthesis in an ambient environment. The crystal stands edge-on to the copper substrate in the electrochemical synthesis, which would enhance the charge transfer between the crystal and the substrate, promoting its photoelectric properties. Combined with density functional theory calculations, the optical absorption and emission are the crystals were studied to obtain a clarified mechanism. Using a chemical etching strategy, we can obtain BTC microtubes with tunable cavities, which can be used as microscopic containers.

Recommended Literature
- [1] Beyond technology: a program for promoting urine-diverting dry toilets in rural areas to support sustainability†
- [2] Boosting oxygen electrocatalytic reactions with Mn3O4/self-growth N-doped carbon nanotubes induced by transition metal cobalt†
- [3] Building 1D lanthanide chains and non-symmetrical [Ln2] “triple-decker” clusters using salen-type ligands: magnetic cooling and relaxation phenomena†
- [4] CeO2 decorated bimetallic phosphide nanowire arrays for enhanced oxygen evolution reaction electrocatalysis via interface engineering†
- [5] Brønsted acid-promoted C–F bond activation in [P,S]-ligated neutral and anionic perfluoronickelacyclopentanes†
- [6] Building with graphene oxide: effect of graphite nature and oxidation methods on the graphene assembly†
- [7] Carbon nanotubes/Al2O3 composite derived from catalytic reforming of the pyrolysis volatiles of the mixture of polyethylene and lignin for highly-efficient removal of Pb(ii)†
- [8] Calcium oxalate precipitation by diffusion using laminar microfluidics: toward a biomimetic model of pathological microcalcifications†
- [9] Boosting the hydrogen evolution reaction activity of Ru in alkaline and neutral media by accelerating water dissociation†
- [10] Brookite TiO2 nanoflowers†










